molecular formula C13H10Cl3OP B14643136 Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane CAS No. 56641-76-0

Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane

Cat. No.: B14643136
CAS No.: 56641-76-0
M. Wt: 319.5 g/mol
InChI Key: UVZRLZLCKCSYEV-UHFFFAOYSA-N
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Description

Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is a compound belonging to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to two phenyl groups, a trichloromethyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane typically involves the reaction of diphenylphosphine oxide with trichloromethylating agents under controlled conditions. One common method involves the use of trichloromethyl chloroformate as the trichloromethylating agent. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is typically heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state phosphorus compounds.

    Reduction: It can be reduced to form lower oxidation state phosphorus compounds.

    Substitution: The trichloromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alcohols can be used to substitute the trichloromethyl group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction may yield diphenylphosphine derivatives.

Scientific Research Applications

Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane involves its interaction with specific molecular targets. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. It may also interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with similar applications in organic synthesis and coordination chemistry.

    Diphenylphosphine oxide: A related compound with similar chemical properties and reactivity.

    Trichloromethylphosphine: Another organophosphorus compound with a trichloromethyl group.

Uniqueness

Oxo(diphenyl)(trichloromethyl)-lambda~5~-phosphane is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. The presence of both diphenyl and trichloromethyl groups allows for a wide range of chemical transformations and applications, making it a versatile compound in various fields of research and industry.

Properties

CAS No.

56641-76-0

Molecular Formula

C13H10Cl3OP

Molecular Weight

319.5 g/mol

IUPAC Name

[phenyl(trichloromethyl)phosphoryl]benzene

InChI

InChI=1S/C13H10Cl3OP/c14-13(15,16)18(17,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H

InChI Key

UVZRLZLCKCSYEV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C(Cl)(Cl)Cl

Origin of Product

United States

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